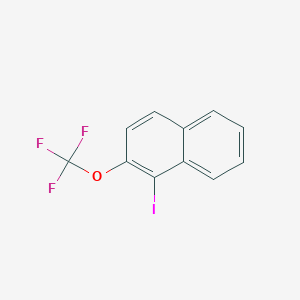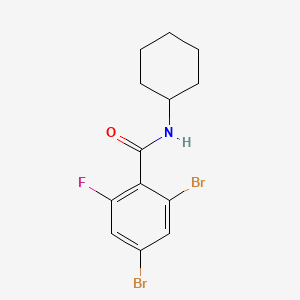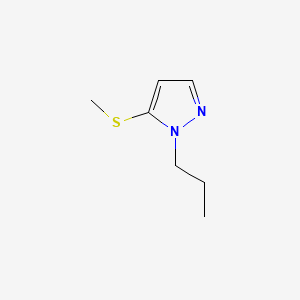![molecular formula C28H57NO7P+ B14770650 2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)
2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine is a phospholipid derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cis-9-octadecenyl group, an acetyl group, and a glycerophosphocholine backbone. It is often referred to as a semisolid substance with a yellow color and is typically stored at low temperatures to maintain its stability .
Méthodes De Préparation
The synthesis of 1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine involves several steps, starting with the preparation of the cis-9-octadecenyl alcohol. This alcohol is then esterified with glycerophosphocholine in the presence of acetylating agents to form the final product. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process .
Industrial production methods for this compound are not well-documented, but it is likely that large-scale synthesis would follow similar routes with optimization for yield and purity. The use of advanced purification techniques such as chromatography may be employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The cis-9-octadecenyl group can be oxidized to form epoxides or hydroxylated derivatives. Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: The acetyl group can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cis-9-octadecenyl group may yield epoxides, while reduction of the acetyl group may yield alcohols .
Applications De Recherche Scientifique
1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying lipid behavior and interactions in membranes.
Biology: It serves as a substrate for enzymes involved in lipid metabolism and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and as a drug delivery vehicle.
Mécanisme D'action
The mechanism of action of 1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine involves its interaction with cellular membranes and enzymes. The cis-9-octadecenyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The acetyl group can be hydrolyzed by specific enzymes, releasing acetate and influencing metabolic pathways. The compound may also act as a ligand for certain receptors, modulating signaling cascades .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine include:
1-O-(cis-9-Octadecenyl)-sn-glycero-3-phosphocholine: Lacks the acetyl group, making it less reactive in certain chemical reactions.
1-O-(cis-9-Octadecenyl)-2-O-palmitoyl-sn-glycero-3-phosphocholine: Contains a palmitoyl group instead of an acetyl group, affecting its physical properties and biological activity.
1-O-(cis-9-Octadecenyl)-2-O-stearoyl-sn-glycero-3-phosphocholine: Contains a stearoyl group, which influences its interaction with enzymes and receptors.
The uniqueness of 1-O-(cis-9-Octadecenyl)-2-O-acetyl-sn-glycero-3-phosphocholine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C28H57NO7P+ |
|---|---|
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
2-[(2-acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/p+1 |
Clé InChI |
ZBOQHUSCQCEBGK-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![Deoxy[5-3H]cytidine](/img/structure/B14770573.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14770575.png)
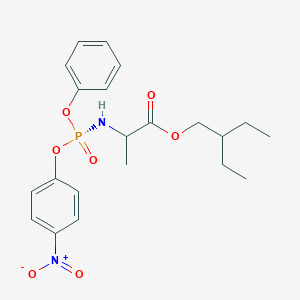
![3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)
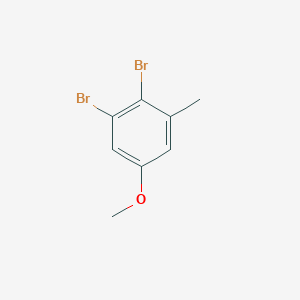
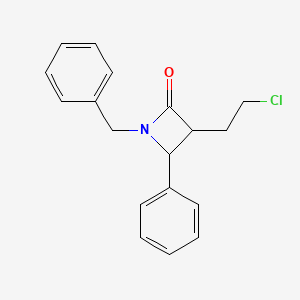
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14770604.png)

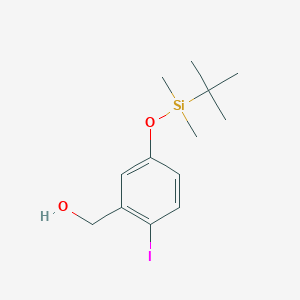
![acetic acid;(2S)-N-[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide](/img/structure/B14770621.png)
